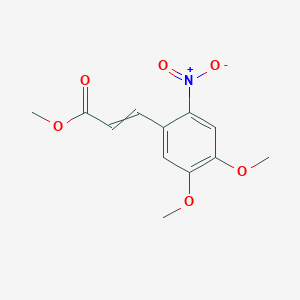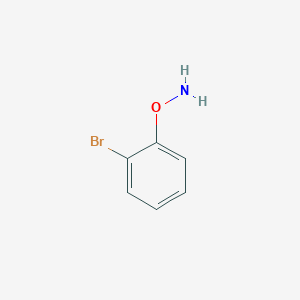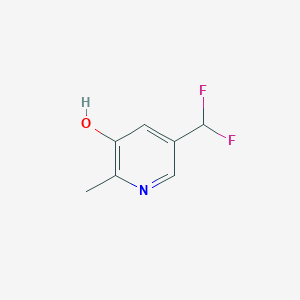
5-(Difluoromethyl)-2-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-2-methylpyridin-3-ol is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methylpyridin-3-ol can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines. Another method involves the use of difluoromethylation reagents such as TMS-CF2H, which can convert diaryl- and dialkyl-disulfides into the corresponding difluoromethylated products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation processes. These processes often utilize metal-catalyzed cross-couplings or radical chemistry to achieve the desired product. The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to this compound, making it more feasible for large-scale production .
化学反応の分析
Types of Reactions
5-(Difluoromethyl)-2-methylpyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyridine derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylation reagents such as TMS-CF2H, metal catalysts like nickel and copper, and radical initiators. Reaction conditions often involve mild temperatures and the use of solvents like DMSO and acetonitrile .
Major Products
The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
5-(Difluoromethyl)-2-methylpyridin-3-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-(Difluoromethyl)-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of the target enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethylated pyridines and fluorinated organic molecules such as trifluoromethylated compounds .
Uniqueness
5-(Difluoromethyl)-2-methylpyridin-3-ol is unique due to its specific difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and other applications .
特性
分子式 |
C7H7F2NO |
|---|---|
分子量 |
159.13 g/mol |
IUPAC名 |
5-(difluoromethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C7H7F2NO/c1-4-6(11)2-5(3-10-4)7(8)9/h2-3,7,11H,1H3 |
InChIキー |
DJCBGQDDJCDYGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


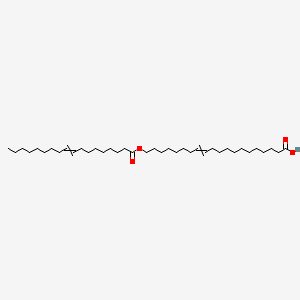
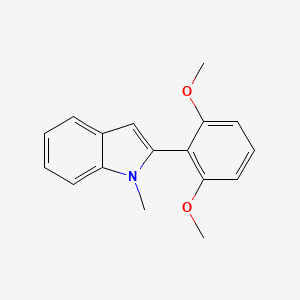
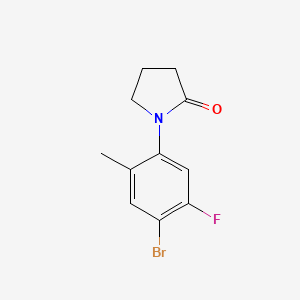
![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
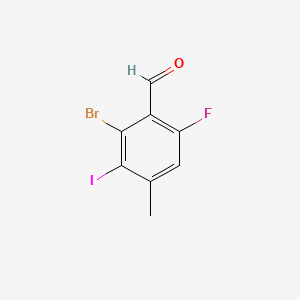
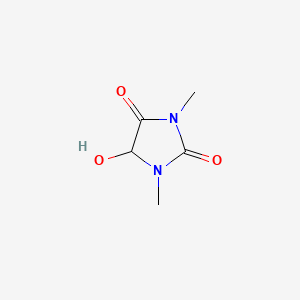
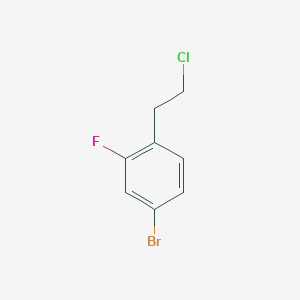

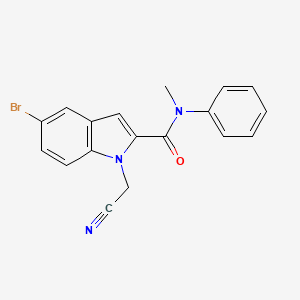
![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
